

Janolusimide: A Technical Guide to its Physicochemical Properties and Biological Activity

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Compound of Interest		
Compound Name:	Janolusimide	
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Abstract

Janolusimide is a lipophilic tripeptide marine toxin originally isolated from the nudibranch mollusc Janolus cristatus.[1] Its N-methyl analog, **Janolusimide** B, has been isolated from the bryozoan Bugula flabellata.[2][3][4] **Janolusimide** has demonstrated neurotoxic activity, suggesting its potential as a pharmacological tool or a lead compound in drug discovery.[1] This document provides a comprehensive overview of the known physical and chemical properties of **Janolusimide**, its purported mechanism of action, and relevant experimental methodologies.

Physical and Chemical Properties

Quantitative data on the physicochemical properties of **Janolusimide** is limited in publicly available literature. The following table summarizes the currently known information.



Property	Value	Citation(s)
Molecular Formula	C19H33N3O5	[5]
Molecular Weight	383.48 g/mol	[5][6]
Appearance	Solid powder	[6]
Solubility	Soluble in DMSO	[6]
Storage Conditions	Dry, dark, 0-4 °C (short term), -20 °C (long term)	[6]
Melting Point	Data not available	
Optical Rotation	Data not available	_
Quantitative Solubility	Data not available	

Note on **Janolusimide** B: The N-methyl analog, **Janolusimide** B, has a molecular formula of $C_{20}H_{36}N_3O_5$.[4]

Spectral Data

The structure of **Janolusimide** and its analog, **Janolusimide** B, were elucidated using a combination of spectroscopic techniques. While the raw spectral data is not fully available in the primary literature, the methods employed underscore the structural complexity of the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of Janolusimide B was established through extensive NMR analysis, including 1H, 13C, COSY, HSQC, HMBC, and NOESY experiments.[3] A detailed comparison of the 1H and 13C NMR data for Janolusimide and Janolusimide B in CDCl₃ is reportedly available in the supporting information of the primary literature, though access to this data is limited.[3]
- Mass Spectrometry (MS): High-resolution mass spectrometry was utilized to determine the molecular formula of Janolusimide B.[4]

Biological Activity and Signaling Pathway

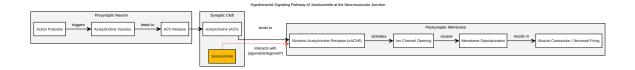


Janolusimide is reported to be toxic to mice with an LD50 of 5 mg/kg.[1] The primary mechanism of its neurotoxicity is believed to be its interaction with acetylcholine receptors.[1]

Hypothesized Signaling Pathway: Interaction with Nicotinic Acetylcholine Receptors

While the specific subtype of the nicotinic acetylcholine receptor (nAChR) and the exact nature of the interaction (agonist, antagonist, or channel blocker) have not been fully elucidated for **Janolusimide**, a general mechanism can be proposed based on the activity of other marine neurotoxins that target nAChRs. The binding of a ligand to the nAChR, a ligand-gated ion channel, can lead to its activation and subsequent depolarization of the postsynaptic membrane through the influx of cations, primarily Na⁺ and Ca²⁺. This can trigger a cascade of downstream signaling events.

Below is a generalized diagram representing the potential interaction of a neurotoxin like **Janolusimide** with a nicotinic acetylcholine receptor and subsequent downstream signaling.



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Caption: Hypothesized interaction of **Janolusimide** with the nicotinic acetylcholine receptor.

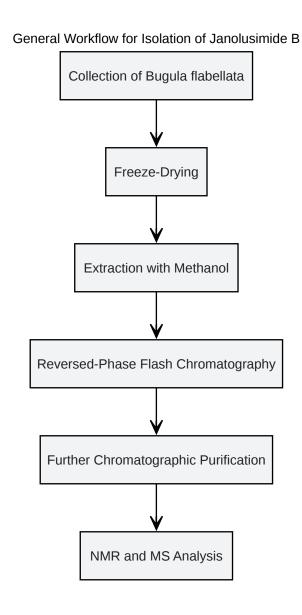


Experimental Protocols

Detailed experimental protocols for **Janolusimide** are not readily available. However, based on the literature, the following methodologies are relevant.

Isolation of Janolusimide B from Bugula flabellata

The isolation of **Janolusimide** B was achieved through a multi-step extraction and purification process.





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Caption: Generalized workflow for the isolation of **Janolusimide** B.

Stereoselective Synthesis

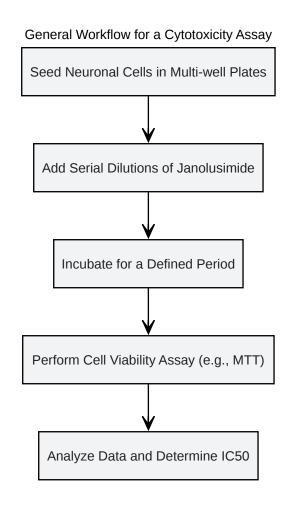
The total synthesis of **Janolusimide** has been reported, involving stereoselective steps to control the complex stereochemistry of the molecule.[1] Key strategies mentioned in the literature include the use of chiral auxiliaries and stereoselective fragment synthesis.[1][2][3]

Cytotoxicity Assays

To evaluate the biological activity of marine toxins like **Janolusimide**, in vitro cytotoxicity assays are commonly employed. A general protocol using a cell-based assay is outlined below.

- Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.
- Compound Preparation: Prepare stock solutions of **Janolusimide** in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations in cell culture medium.
- Cell Treatment: Seed the cells in multi-well plates and, after adherence, treat them with the
 various concentrations of **Janolusimide**. Include appropriate controls (vehicle control,
 positive control for cytotoxicity).
- Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).
- Viability Assessment: Determine cell viability using a suitable method, such as the MTT or XTT assay, which measures mitochondrial activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).





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